![molecular formula C31H39FN4O7 B1680277 Rupintrivir CAS No. 223537-30-2](/img/structure/B1680277.png)
Rupintrivir
Overview
Description
Rupintrivir, also known as AG-7088 or Rupinavir, is a peptidomimetic antiviral drug . It acts as a 3C and 3CL protease inhibitor . It was developed for the treatment of rhinoviruses and has been investigated for the treatment of other viral diseases including those caused by picornaviruses, norovirus, and coronaviruses .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is Ethyl (E,4S)-4-[[ (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate . The molecular formula is C31H39FN4O7 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 598.670 . Its elemental composition is C, 62.19; H, 6.57; F, 3.17; N, 9.36; O, 18.71 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are available .Scientific Research Applications
Approach to Drug-Resistant Cytomegalovirus in Transplant Recipients
Rupintrivir, alongside other experimental antiviral compounds, has been discussed for its potential use in managing drug-resistant cytomegalovirus (CMV) infections in transplant recipients. With advancements in genotypic detection and the development of new viral targets, agents like this compound could offer new therapeutic possibilities for CMV, addressing challenges such as drug resistance and the need for alternative treatments S. Chou, 2015.
Antimicrobial Peptides and Other Peptide-like Therapeutics against SARS-CoV-2
This compound has been identified as one of the compounds with the potential to combat SARS-CoV-2, the virus responsible for COVID-19. Given the urgency for effective treatments, this compound, along with other peptide-like compounds, is being considered for further research and development, including animal and clinical trials. Its potential antiviral activities make it a candidate of interest in the ongoing fight against COVID-19 Masoumeh Sadat Mousavi Maleki, Mosayeb Restamian, H. Madanchi, 2021.
Drug Repurposing Approach to Fight COVID-19
This compound, along with several other drugs, has been evaluated for its potential repurposing to treat COVID-19. The review discusses various drugs that have shown inhibitory effects against SARS-CoV-2 in vitro and in clinical conditions, highlighting the importance of exploring existing compounds like this compound for rapid therapeutic application against emergent viral threats T. Singh, S. Parida, M. C. Lingaraju, M. Kesavan, Dinesh Kumar, R. Singh, 2020.
Mechanism of Action
Target of Action
Rupintrivir primarily targets the 3C protease (3CP) enzyme . This enzyme plays a central role in the replication of rhinoviruses .
Mode of Action
This compound acts as a 3C protease inhibitor . It binds to the 3CP enzyme and inhibits its function . This interaction prevents the replication of rhinoviruses in the cells of the respiratory tract .
Biochemical Pathways
It is known that the 3cp enzyme is central to the replication of rhinoviruses . By inhibiting this enzyme, this compound disrupts the viral replication process .
Result of Action
The primary result of this compound’s action is the prevention of rhinovirus replication in the cells of the respiratory tract . This leads to the cessation of cold symptoms .
Action Environment
It is known that this compound is in development for use against human rhinoviral (hrv) infections . It has been tested against all 48 HRV serotypes in a cell protection assay .
properties
IUPAC Name |
ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJBRBGZBCZKO-BHGBQCOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028116 | |
Record name | Rupintrivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing. | |
Record name | Rupintrivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
223537-30-2 | |
Record name | Rupintrivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223537-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupintrivir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupintrivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rupintrivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUPINTRIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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